

An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 6-nitro-1H-indole-2-carboxylate

Cat. No.: B161334

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 6-nitro-1H-indole-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a validated synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.

Physicochemical Properties

Methyl 6-nitro-1H-indole-2-carboxylate is a derivative of indole, an aromatic heterocyclic organic compound. The presence of a nitro group and a methyl ester functional group makes it a versatile intermediate for the synthesis of more complex molecules and potential drug candidates.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ N ₂ O ₄	Deduced from [2]
Molecular Weight	220.18 g/mol	Calculated, consistent with [3]
Parent Acid	6-Nitro-1H-indole-2-carboxylic acid	[2]
Parent Acid MW	206.15 g/mol	[2]

Synthesis of Methyl 6-nitro-1H-indole-2-carboxylate

A validated method for the synthesis of **Methyl 6-nitro-1H-indole-2-carboxylate** involves the dehydrogenation of its indoline precursor.[\[4\]](#)

Experimental Protocol

Step 1: Synthesis of 6-Nitroindoline-2-carboxylic acid

This synthesis can be achieved through direct nitration of indoline-2-carboxylic acid.

- Materials: Indoline-2-carboxylic acid, Concentrated Nitric Acid (HNO_3), Concentrated Sulfuric Acid (H_2SO_4).
- Procedure:
 - Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -5°C).
 - Slowly add concentrated nitric acid to the solution while maintaining the low temperature.
 - After the reaction is complete, pour the mixture over crushed ice.
 - The 6-nitro isomer is the predominant product and can be separated from the 5-nitro isomer by extraction with ethyl acetate and subsequent pH adjustment of the aqueous phase.[\[5\]](#)


Step 2: Methyl Esterification

The resulting 6-nitroindoline-2-carboxylic acid is then converted to its methyl ester. Standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H_2SO_4), can be employed.

Step 3: Dehydrogenation to **Methyl 6-nitro-1H-indole-2-carboxylate**

The final step involves the dehydrogenation of the methyl ester of 6-nitroindoline-2-carboxylic acid.

- Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
- Procedure: The methyl ester of 6-nitroindoline-2-carboxylic acid is treated with DDQ to yield **Methyl 6-nitro-1H-indole-2-carboxylate**.^[4] The total yield for this transformation is reported to be 67%.^[4]

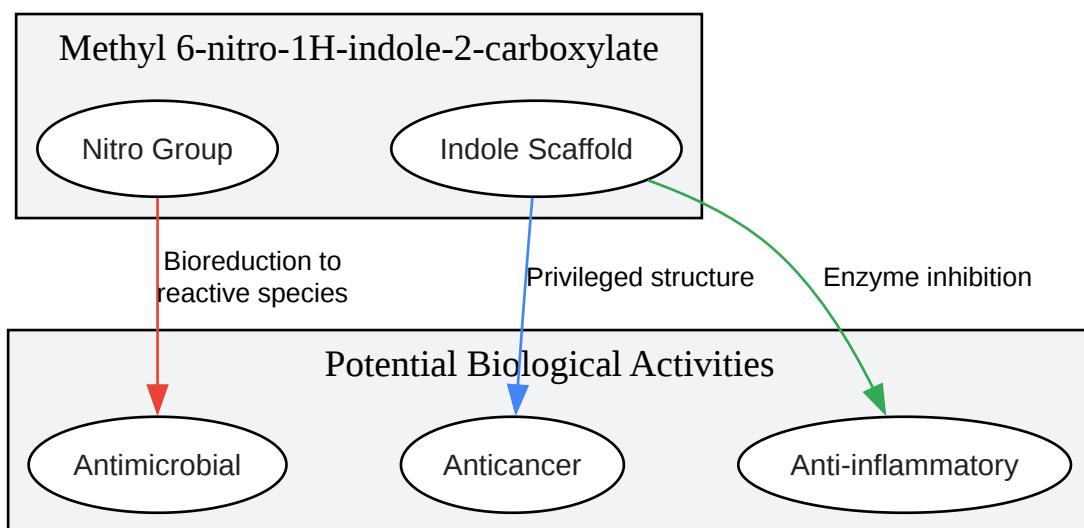
[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 6-nitro-1H-indole-2-carboxylate**.

Potential Biological Activities

While direct studies on the biological activity of **Methyl 6-nitro-1H-indole-2-carboxylate** are limited, the broader class of nitroindole derivatives has shown significant promise in several therapeutic areas. The nitro group is a well-established pharmacophore that can contribute to various biological effects.^[6]

Antimicrobial Activity


Nitro-containing compounds are known for their antibacterial properties.^[7] The mechanism often involves the reduction of the nitro group within the microbial cell to produce toxic reactive nitrogen species that can damage cellular components, including DNA.^{[7][8]}

Anticancer Activity

The indole scaffold is a privileged structure in the development of anticancer agents.^[9] The nitro group can enhance this activity, potentially through bioreduction to cytotoxic species within the tumor microenvironment.^[6]

Anti-inflammatory Activity

Derivatives of nitroindoles have been investigated for their anti-inflammatory properties. The proposed mechanism for some related compounds involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).^[6]

[Click to download full resolution via product page](#)

Caption: Relationship between structure and potential biological activities.

Conclusion

Methyl 6-nitro-1H-indole-2-carboxylate represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is well-documented, and the known biological activities of related nitroindole compounds provide a strong rationale for its further investigation in drug discovery programs. Future research should focus on the direct biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-nitro-1H-indole-2-carboxylate [myskinrecipes.com]
- 2. 6-Nitro-1H-indole-2-carboxylic acid | CAS 10242-00-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161334#methyl-6-nitro-1h-indole-2-carboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com